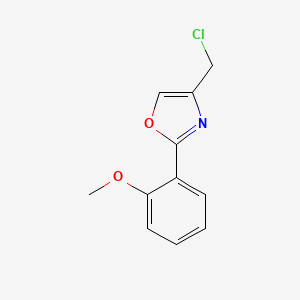

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVCMSAJFZNJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-(2-methoxyphenyl)acetonitrile with Chloroacetyl Chloride

- Reaction : 2-(2-methoxyphenyl)acetonitrile reacts with chloroacetyl chloride in the presence of a base such as triethylamine.

- Mechanism : The base facilitates nucleophilic attack on chloroacetyl chloride, forming an intermediate that undergoes intramolecular cyclization to the oxazole ring.

- Conditions : Typically carried out under controlled temperature with stirring to ensure complete conversion.

- Outcome : Formation of the oxazole core with a chloromethyl substituent at position 4.

- Notes : This method is favored for its straightforwardness and moderate to high yields.

Oxime Formation, Cyclization, and Chlorination Sequence

This three-step method involves:

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Oxime Formation | 2-Methoxybenzaldehyde + NH2OH·HCl, NaOH (aq.) | 2-Methoxyphenyl oxime |

| Cyclization | β-Ketoester (e.g., ethyl acetoacetate), H2SO4 (acid catalysis) | 2-(2-Methoxyphenyl)-1,3-oxazole |

| Chlorination | Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), reflux | 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole |

- Details : The oxime intermediate is cyclized under acidic conditions to form the oxazole ring, followed by chlorination to introduce the chloromethyl group.

- Advantages : This route allows for precise control over substitution and is well-documented for oxazole derivatives.

Bredereck Reaction Using α-Haloketones and Amides

- Reaction : α-Haloketones react with amides to form 2,4-disubstituted oxazoles.

- Application : By selecting appropriate haloketones and amides (e.g., 2-methoxyphenyl derivatives), the target oxazole can be synthesized.

- Benefits : This method is efficient, clean, and economical, with improved versions using α-hydroxyketones for better yields.

Industrial Synthesis via Reflux in Xylene with 1,3-Dichloroacetone

- Process : 4-Methoxybenzamide and 1,3-dichloroacetone are refluxed in xylene for extended periods (up to 48 hours) with continuous removal of water using a Dean-Stark apparatus.

- Post-reaction : Solvent removal and crystallization from isopropanol/water yield the target compound.

- Yield : High yields reported (~95%).

- Example Data :

| Reagents | Conditions | Yield (%) | Product State | Melting Point (°C) |

|---|---|---|---|---|

| 4-Methoxybenzamide + 1,3-Dichloroacetone | Reflux in xylene, 48 h, Dean-Stark trap | 95 | Tan solid | 80-82 |

- Spectroscopic Confirmation : ¹H NMR signals at δ 3.83 (OCH3), 4.72 (CH2Cl), aromatic protons at δ 7.08–8.19 ppm confirm structure.

- The chloromethyl group introduced serves as a reactive site for nucleophilic substitution (S_N2), cross-coupling, and cyclization reactions.

- Formation of the oxazole ring typically proceeds via intramolecular cyclization involving nucleophilic attack of a nitrogen or oxygen atom on an electrophilic carbonyl or halide carbon.

- Chlorination steps use reagents such as PCl5 or SOCl2 to convert hydroxymethyl or oxazoline intermediates into chloromethyl derivatives.

- Industrial methods emphasize continuous removal of water and controlled reflux to drive equilibrium towards product formation.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| 2-(2-Methoxyphenyl)acetonitrile + Chloroacetyl chloride + Base | Triethylamine, controlled temp | Moderate to High | Straightforward, scalable | Requires careful handling of acid chloride |

| Oxime Formation → Cyclization → Chlorination | NH2OH·HCl, ethyl acetoacetate, H2SO4, PCl5 | Moderate | Stepwise control, well-understood | Multi-step, longer synthesis time |

| Bredereck Reaction | α-Haloketones + amides | Moderate to High | Clean, economical | Substrate-specific |

| Industrial Reflux in Xylene | 4-Methoxybenzamide + 1,3-dichloroacetone | Up to 95 | High yield, industrially viable | Long reaction time, solvent use |

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR: Identification of methoxy protons (~3.8–4.0 ppm), chloromethyl protons (~4.5–4.7 ppm), and aromatic protons.

- ¹³C NMR: Confirmation of carbon environments in oxazole ring and substituents.

- Mass Spectrometry (MS) :

- High-resolution MS confirms molecular ion peak corresponding to C11H10ClNO2 (m/z ~223.05).

- X-ray Crystallography :

- Provides definitive structural data including bond lengths, angles, and dihedral angles between oxazole and phenyl rings.

- Infrared Spectroscopy (IR) :

- Characteristic absorption bands for oxazole ring and chloromethyl group.

The preparation of this compound is well-established through several synthetic routes, with the most common involving cyclization of appropriate precursors followed by chlorination. Industrial methods favor reflux in high-boiling solvents with water removal to achieve high purity and yield. Mechanistically, the formation of the oxazole ring and chloromethyl substitution are key steps, supported by robust analytical techniques for confirmation. These methods provide a solid foundation for further functionalization and application of this compound in research and industry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles:

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings :

-

Heck Coupling :

Hydrolysis and Oxidation

-

Hydrolysis :

-

Oxidation :

Cyclization and Heterocycle Formation

The chloromethyl group facilitates intramolecular cyclizations :

-

With Amines :

-

With Carbonyls :

Functionalization via Radical Pathways

Under ultrasound irradiation (40 kHz, 50°C) :

-

Reagents : AIBN, DMSO.

-

Product : 4-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-oxazole (via HBr elimination).

-

Yield : 70%.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The unique structural features of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole allow for various chemical transformations that are essential in synthetic organic chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. Below is a summary of the minimal inhibitory concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 8 |

| Aspergillus niger | 10 |

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents, especially given the rising issue of antibiotic resistance.

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Preliminary studies show that it can inhibit the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxic effects against:

- Ehrlich’s Ascites Carcinoma (EAC)

- Dalton’s Lymphoma Ascites (DLA)

The IC50 values for these cell lines are comparable to established chemotherapeutic agents like 5-fluorouracil. The proposed mechanism involves the interaction of the chloromethyl group with nucleophilic sites on proteins or DNA, leading to enzyme inhibition or DNA modification.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including this compound:

- Antimicrobial Evaluation : A study assessed various oxazole derivatives for their antimicrobial activity against multiple pathogens. Results indicated notable antibacterial and antifungal effects similar to those observed with this compound.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent. Comparative studies with standard drugs revealed effectiveness comparable to existing therapies.

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies elucidate its mechanism of action and guide further drug design efforts.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole involves its interaction with molecular targets in biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The methoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 237.66 g/mol

- Functional Groups : Chloromethyl (electron-withdrawing), methoxyphenyl (electron-donating).

Applications :

Oxazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities . The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole with analogs differing in substituents on the oxazole ring:

Key Observations :

- Substituent Position : The 2-methoxyphenyl group in the parent compound provides ortho-substitution, which may enhance steric hindrance compared to para-substituted analogs (e.g., 4-(trifluoromethyl)phenyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase lipophilicity and metabolic stability, whereas methoxy groups improve solubility .

- Biological Activity : Chlorophenyl-substituted analogs exhibit stronger antimicrobial and antifungal activities due to increased electrophilicity .

Physicochemical Properties

Biological Activity

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethyl group and a methoxyphenyl moiety attached to an oxazole ring. These structural characteristics are believed to contribute to its biological activity by enhancing binding affinity to various molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for selected strains are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 8 |

| Aspergillus niger | 10 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Preliminary studies indicate that the compound can inhibit the proliferation of various cancer cell lines. For example, it has shown cytotoxic effects against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells, with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

The proposed mechanism of action involves the interaction of the chloromethyl group with nucleophilic sites on proteins or DNA, leading to enzyme inhibition or DNA modification. The methoxyphenyl group may enhance binding affinity to specific targets, facilitating its biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including this compound:

- Antimicrobial Evaluation : A study assessed various oxazole derivatives for their antimicrobial activity against multiple pathogens. The results indicated that derivatives similar to this compound had notable antibacterial and antifungal effects .

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits cytotoxicity towards cancer cell lines, suggesting its potential as an anticancer agent. Comparative studies with standard drugs revealed that it can be as effective as some existing therapies .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and guide further drug design efforts .

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Oxime Formation : React 2-methoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .

Cyclization : Combine the oxime with a β-ketoester (e.g., ethyl acetoacetate) under acid catalysis to form the oxazole core .

Chlorination : Introduce the chloromethyl group via reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

Example Table:

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Oxime Formation | NH₂OH·HCl, NaOH (aq.) | 2-Methoxyphenyl oxime |

| Cyclization | Ethyl acetoacetate, H₂SO₄ | 2-(2-Methoxyphenyl)-1,3-oxazole |

| Chlorination | PCl₅, reflux | Target compound |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, chloromethyl at δ 4.5–4.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 223.05 for C₁₁H₁₀ClNO₂) .

- X-ray Crystallography : Resolves bond angles and crystallographic packing (e.g., dihedral angle between oxazole and methoxyphenyl groups ~15–20°) .

Q. How does the chloromethyl group influence reactivity in this compound?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (SN₂) with amines, alkoxides, or thiols. For example:

- Reaction with sodium azide (NaN₃) yields an azidomethyl derivative for click chemistry .

- Hydrolysis with aqueous NaOH produces the hydroxymethyl analog, a precursor for esterification .

Advanced Research Questions

Q. What computational methods predict regioselectivity in substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to compare activation energies for substitution at chloromethyl vs. oxazole positions .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., chloromethyl carbon as a "hotspot" for nucleophilic attack) .

Q. How to resolve contradictions in reported synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity) affecting cyclization efficiency .

- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., over-chlorinated species) to refine reaction stoichiometry .

Q. What mechanistic insights explain the cyclization step?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.